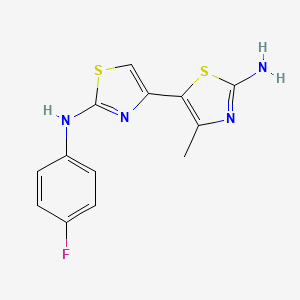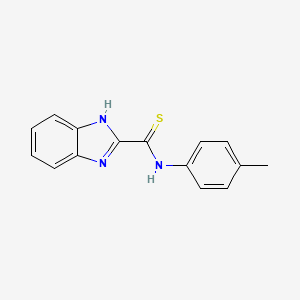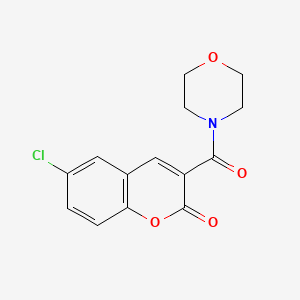
6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as “LY294002” and is a potent inhibitor of phosphoinositide 3-kinase (PI3K), a signaling enzyme that plays a crucial role in several cellular processes.
Mécanisme D'action
LY294002 works by inhibiting the activity of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one. 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one is activated by various growth factors and cytokines, which leads to the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, activates downstream signaling pathways, including the Akt/mTOR pathway, which regulates cell growth and survival. LY294002 binds to the ATP-binding site of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one and prevents its activation, thereby inhibiting downstream signaling pathways.
Biochemical and Physiological Effects
LY294002 has been shown to have several biochemical and physiological effects. Inhibition of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one signaling by LY294002 has been shown to induce apoptosis (programmed cell death) in cancer cells. LY294002 has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is crucial for tumor growth and metastasis. In addition, LY294002 has been shown to improve insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
LY294002 has several advantages for lab experiments. It is a potent and selective inhibitor of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one, which makes it a valuable tool for studying the role of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one in various cellular processes. LY294002 is also stable and can be easily synthesized in large quantities. However, LY294002 has some limitations for lab experiments. It is not a specific inhibitor of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one, and can also inhibit other kinases, which can lead to off-target effects. In addition, LY294002 can be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
LY294002 has several potential future directions for scientific research. One area of research is the development of more specific and potent inhibitors of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one. Another area of research is the identification of new targets downstream of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one signaling pathways, which can lead to the development of new therapies for diseases such as cancer and diabetes. LY294002 can also be used in combination with other drugs to enhance their efficacy and reduce toxicity. Overall, LY294002 has the potential to be a valuable tool for scientific research and the development of new therapies for various diseases.
Méthodes De Synthèse
LY294002 is a synthetic compound that can be prepared using various methods. One of the most common methods involves the reaction of 6-chloro-2H-chromen-2-one with morpholine and diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction yields LY294002 as a white solid, which can be purified using column chromatography.
Applications De Recherche Scientifique
LY294002 has been extensively used in scientific research to study the role of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one in various cellular processes. 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one is a signaling enzyme that is involved in several cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one signaling has been implicated in several diseases, including cancer, diabetes, and autoimmune disorders.
Propriétés
IUPAC Name |
6-chloro-3-(morpholine-4-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c15-10-1-2-12-9(7-10)8-11(14(18)20-12)13(17)16-3-5-19-6-4-16/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIPSNQSMMHFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5854886.png)
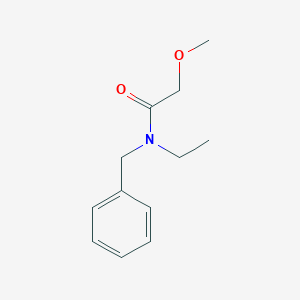
![4-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5854919.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5854921.png)
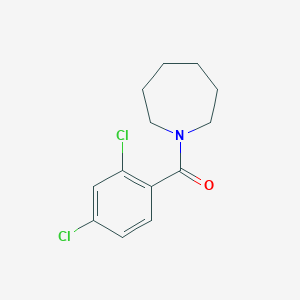
![4-bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one O-acetyloxime](/img/structure/B5854933.png)
![2-{[4-(phenoxymethyl)benzoyl]amino}benzamide](/img/structure/B5854943.png)
![methyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5854948.png)
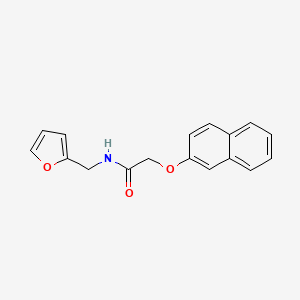
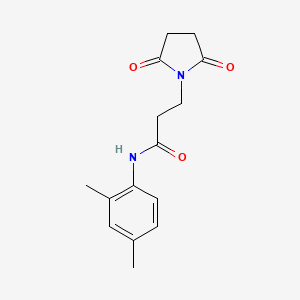
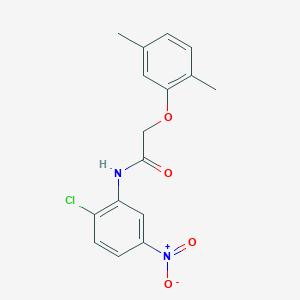
![3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5854965.png)
